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molecular formula C11H11Cl2N B8634358 4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8634358
M. Wt: 228.11 g/mol
InChI Key: NHULYHVMVISTGY-UHFFFAOYSA-N
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Patent
US07851629B2

Procedure details

According to Preparation 4: Tert-butyl-4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate (3.0 g, 8.7 mmol), trifluoroacetic acid (30 ml). Yield: 0.88 g. MS m/z (rel. intensity, 70 eV) 229 (63), 228 (M+, 36), 227 (bp), 163 (53), 82 (85).
Name
Tert-butyl-4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 63 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 53 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 85 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=2[Cl:22])(O)[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O>[Cl:22][C:16]1[C:17]([Cl:21])=[CH:18][CH:19]=[CH:20][C:15]=1[C:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH:10]=1

Inputs

Step One
Name
Tert-butyl-4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)C1=C(C(=CC=C1)Cl)Cl
Step Two
Name
( 63 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 53 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 85 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to Preparation 4

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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